molecular formula C19H20N4O3 B2781504 N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941979-99-3

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2781504
CAS No.: 941979-99-3
M. Wt: 352.394
InChI Key: KNGUFYXCZFWPFC-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound is part of the oxalamide family, which consists of molecules containing the oxalamide functional group (C(O)NH(CO)NH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the piperidin-1-ylphenyl moiety This can be achieved through the reaction of 3-nitrobenzene with piperidine under acidic conditions to form 3-(piperidin-1-yl)phenol

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating various diseases, such as cancer or neurological disorders.

Industry: In industry, this compound could be utilized in the development of new materials or chemicals. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.

Mechanism of Action

The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

  • N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

  • N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness: N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to similar compounds. Its distinct molecular arrangement could lead to different reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGUFYXCZFWPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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